molecular formula C6HClF4O B14711830 3-Chloro-2,4,5,6-tetrafluorophenol CAS No. 14754-08-6

3-Chloro-2,4,5,6-tetrafluorophenol

Cat. No.: B14711830
CAS No.: 14754-08-6
M. Wt: 200.52 g/mol
InChI Key: UBVBZYQWALSEIS-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluorophenol is a halogenated aromatic compound characterized by a phenol ring substituted with one chlorine atom at the 3-position and four fluorine atoms at the 2, 4, 5, and 6-positions. Its molecular formula is C₆HClF₄O, with a molecular weight of 216.52 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of its substituents, which influence its reactivity, stability, and biological activity. Applications include its use as an intermediate in synthesizing agrochemicals, pharmaceuticals, and advanced polymers .

Properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4O/c7-1-2(8)4(10)5(11)6(12)3(1)9/h12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVBZYQWALSEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590870
Record name 3-Chloro-2,4,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14754-08-6
Record name 3-Chloro-2,4,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4,5,6-tetrafluorophenol typically involves the halogenation of phenol derivatives. One common method is the chlorination of 2,4,5,6-tetrafluorophenol using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .

Industrial Production Methods

Industrial production of 3-Chloro-2,4,5,6-tetrafluorophenol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,5,6-tetrafluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2,4,5,6-tetrafluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5,6-tetrafluorophenol involves its interaction with molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity to specific sites on target molecules. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of halogen substituents critically determine chemical behavior. For example:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine (C₅ClF₄N) exhibits regioselective hydrodefluorination (HDF) at the 4-position under catalytic conditions, preserving the chlorine substituent. This contrasts with 3,5-dichloro-2,4,6-trifluoropyridine, where chlorine’s stability under HDF conditions is less pronounced due to differing electronic environments .
  • 2,4,5,6-Tetrafluoroisophthalonitrile (C₈F₄N₂) demonstrates that cyano groups enhance electrophilicity compared to phenolic -OH, leading to distinct reactivity in cross-coupling reactions .

Key Insight: Chlorine’s meta-position in 3-chloro-2,4,5,6-tetrafluorophenol creates a steric and electronic environment that favors nucleophilic aromatic substitution (NAS) over radical pathways, unlike para-substituted analogs .

Physicochemical Properties

Property 3-Chloro-2,4,5,6-tetrafluorophenol 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride 3-Chloro-2,4,5,6-tetrafluoropyridine
Molecular Weight (g/mol) 216.52 246.99 185.51
Boiling Point (°C) Not reported 241.7 (predicted) Not reported
Refractive Index Not reported 1.4898 Not reported
Solubility Low in polar solvents Moisture-sensitive Soluble in DME/H₂O
  • Stability : The benzoyl chloride derivative is moisture-sensitive, limiting its use in aqueous systems, whereas the pyridine analog is stable under HDF conditions .
  • Synthetic Utility: The phenol derivative’s -OH group enables esterification and etherification, unlike the pyridine variant, which is more suited for NAS reactions .

Industrial and Market Considerations

  • 3-Chloro-2,4,5,6-tetrafluoropyridine has a projected market growth of 6.8% CAGR (2020–2025), driven by demand in pesticide synthesis. In contrast, the phenol derivative’s market is niche, focused on specialty polymers .
  • Production Costs: Fluorinated phenols require costly multistep synthesis (e.g., Schiemann reaction), whereas pyridine derivatives benefit from scalable catalytic defluorination .

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